molecular formula C18H17ClN2O2 B11366498 N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11366498
M. Wt: 328.8 g/mol
InChI Key: RXYQKNYJYAMYBS-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a carboxamide group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.

    Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of key biological processes, such as cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
  • N-(4-Fluorophenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide
  • N-(4-Methylphenyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-5-METHOXY-1-METHYL-1H-INDOLE-2-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern on the indole ring can lead to unique interactions with biological targets, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H17ClN2O2/c1-21-16-8-7-15(23-2)9-13(16)10-17(21)18(22)20-11-12-3-5-14(19)6-4-12/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

RXYQKNYJYAMYBS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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